molecular formula C22H16N2OS B2718332 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865180-86-5

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2718332
CAS No.: 865180-86-5
M. Wt: 356.44
InChI Key: JJCOZFMREYQWJY-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a naphthamide group

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c1-3-13-24-19-12-11-15(2)14-20(19)26-22(24)23-21(25)18-10-6-8-16-7-4-5-9-17(16)18/h1,4-12,14H,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCOZFMREYQWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Condensation with Naphthamide: The final step involves the condensation of the alkylated benzo[d]thiazole with 1-naphthamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core or the naphthamide group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its applications, particularly in scientific research, highlighting its synthesis, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H16N2OSC_{17}H_{16}N_2OS, with a molecular weight of approximately 284.39 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, and a naphthamide structure that enhances its reactivity and potential interactions within biological systems.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis and cause cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways associated with disease progression. The mechanism of action for this compound likely involves interaction with specific enzymes or receptors, modulating their activity and impacting cellular functions.

Case Study 1: Anticancer Activity Assessment

In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity. The mechanism was found to involve apoptosis induction via the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated substantial inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a naphthamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Features

The compound's structure can be broken down as follows:

Component Description
Benzo[d]thiazoleContains sulfur and nitrogen; known for bioactive properties, including antimicrobial and anticancer activities.
NaphthamideEnhances the compound's stability and may influence its interaction with biological targets.
Prop-2-yn-1-yl GroupContributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro assays have shown that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B and HeLa cells. For instance, compounds similar to this one have been evaluated for their ability to inhibit cell cycle progression, with some demonstrating a notable reduction in the G1 phase of the cell cycle, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • The presence of the benzo[d]thiazole moiety is associated with antimicrobial activity. Compounds containing this structure have been reported to exhibit efficacy against bacterial strains, although specific data on this compound is still limited .
  • Mechanism of Action :
    • The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. The unique functional groups may facilitate covalent bonding or redox reactions, modulating various biological pathways .

Anticancer Evaluation

A study focused on benzothiazole derivatives reported that compounds with similar structures significantly inhibited cell proliferation in Hep3B cells. The evaluation utilized MTS assays to assess cytotoxicity, revealing that certain derivatives could induce apoptosis and disrupt cell cycle progression .

Antimicrobial Testing

In another investigation, compounds featuring the benzo[d]thiazole scaffold were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of activity, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Study Findings
Cytotoxicity AssaysSignificant inhibition of cancer cell lines; potential for further development as an anticancer agent.
Antimicrobial ActivityEffective against certain bacterial strains; structure-dependent efficacy observed.
Mechanistic InsightsInteraction with cellular targets suggests multiple pathways for therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between alkyne-functionalized intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) and azide-containing precursors (e.g., 2-azido-N-phenylacetamides) under copper-catalyzed "click chemistry" conditions . Key parameters include solvent selection (e.g., tert-butanol/water mixtures), reaction time (6–8 hours at room temperature), and stoichiometric ratios (1:1 alkyne:azide). Post-synthesis purification via ethanol recrystallization improves yield and purity .

Q. How can structural characterization of this compound be systematically performed to confirm its Z-configuration and regiochemistry?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify characteristic resonances (e.g., triazole protons at δ 8.36 ppm, naphthamide carbonyl carbons at δ 165.0 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ at 404.1359 vs. observed 404.1348) .
  • X-ray crystallography (if applicable) resolves stereochemical ambiguities, though this requires high-purity crystals .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

  • Methodology : In vitro assays include:

  • Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains using broth microdilution .
  • Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 values calculated from dose-response curves .
  • Hsp70 modulation : Fluorescence polarization assays to assess binding affinity to heat shock proteins .

Advanced Research Questions

Q. How can regioselectivity challenges in the 1,3-dipolar cycloaddition step be addressed to improve triazole product uniformity?

  • Methodology : Use computational modeling (DFT) to predict transition-state energetics for competing regiochemical pathways. Experimentally, adjust solvent polarity (e.g., DMF vs. tert-butanol) and temperature to favor kinetically controlled products. Copper(I) catalysts (e.g., Cu(OAc)₂) enhance selectivity for 1,4-triazole isomers over 1,5-regioisomers .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology : Conduct ADME/PK studies to identify bioavailability limitations:

  • Plasma stability assays : Monitor degradation in simulated biological fluids.
  • Metabolite profiling (LC-HRMS) identifies inactive or toxic derivatives.
  • Tissue distribution studies (radiolabeled compounds) quantify target engagement .
    • Adjust formulation (e.g., nanoparticle encapsulation) to enhance solubility and reduce off-target effects .

Q. How does the Z-configuration influence binding interactions with biological targets like Hsp70 or bacterial enzymes?

  • Methodology :

  • Molecular docking : Compare Z- and E-isomer binding poses in Hsp70 ATPase domains using crystal structures (PDB: 3D2F) .
  • SAR studies : Synthesize analogs with modified substituents (e.g., methyl → ethyl at position 6) to probe steric/electronic effects on activity .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔG, ΔH) to correlate stereochemistry with affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.